Methylenedihydrotanshinquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

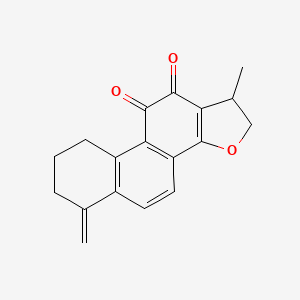

1-methyl-6-methylidene-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-7,10H,1,3-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXYCZFYFKWTPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methylenedihydrotanshinquinone: Origin, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenedihydrotanshinquinone is a naturally occurring diterpenoid quinone derived from the dried root of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine. This document provides a comprehensive overview of the origin, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for the extraction of related compounds from Salvia miltiorrhiza are presented, alongside a review of its cytotoxic and anti-inflammatory effects. The underlying molecular mechanisms, particularly the modulation of key signaling pathways such as NF-κB and MAPK, are discussed based on the activities of structurally similar tanshinones. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this natural product.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a rich source of bioactive compounds, which are broadly categorized as hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.[1][2][3] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including cardiovascular protection, anti-inflammatory, and anticancer effects.[1][3][4] Among the numerous tanshinones isolated from this plant is this compound, a notable for its potential therapeutic properties.[5] This technical guide provides a detailed exploration of the origins, chemical characteristics, and biological functions of this compound, with a focus on its potential as a lead compound in drug development.

Origin and Isolation

This compound is a natural product first isolated from the dried root of Salvia miltiorrhiza.[5] The general procedure for extracting tanshinones from S. miltiorrhiza provides a foundational methodology that can be adapted for the specific isolation of this compound.

General Experimental Protocol for Extraction of Tanshinones from Salvia miltiorrhiza

The following protocol is a generalized procedure for the extraction of tanshinones, including this compound, from the dried roots of Salvia miltiorrhiza.

Materials and Equipment:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Ethanol (B145695) (95%)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

-

Infrared (IR) spectrometer

Procedure:

-

Extraction: The powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.[6]

-

Fractionation: The crude extract is suspended in water and partitioned successively with hexane and ethyl acetate. The ethyl acetate fraction, which is rich in tanshinones, is collected and concentrated.[7]

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).[7]

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography or preparative HPLC to yield pure compounds, including this compound.[6]

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the cited literature, its basic properties can be inferred from its chemical structure and data available for related tanshinone compounds.

| Property | Value | Reference |

| Chemical Name | (1R)-1,2,6,7,8,9-Hexahydro-1-methyl-6-methylene-phenanthro[1,2-b]furan-10,11-dione | |

| Molecular Formula | C₁₈H₁₆O₃ | |

| Molecular Weight | 280.32 g/mol | |

| Appearance | Expected to be a reddish or orange-brown powder | [8] |

| Solubility | Expected to be soluble in organic solvents like DMSO, chloroform, and ethyl acetate | [8] |

Biological Activities and Mechanisms of Action

This compound, as a member of the tanshinone family, is presumed to exhibit cytotoxic and anti-inflammatory activities. The mechanisms underlying these effects are likely to involve the modulation of key cellular signaling pathways.

Cytotoxic Activity

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Several tanshinones and other compounds from Salvia miltiorrhiza have been shown to possess anti-inflammatory properties.[10] This activity is often attributed to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the levels of specific cytokines in cell culture supernatants.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α, IL-1β, and IL-8

Procedure:

-

Cell Culture and Stimulation: Culture macrophage cells and pre-treat with various concentrations of this compound for 1 hour.

-

Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA: Perform ELISA for TNF-α, IL-1β, and IL-8 according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition by this compound.

Signaling Pathways

The biological effects of tanshinones are often mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-1β, and IL-8. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated in response to various extracellular stimuli. Dysregulation of the MAPK pathway is implicated in many diseases, including cancer and inflammatory disorders. Some tanshinones have been shown to exert their effects by modulating MAPK signaling.

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

Conclusion

This compound is a promising natural product from Salvia miltiorrhiza with potential cytotoxic and anti-inflammatory activities. While specific experimental data for this compound remain limited in publicly accessible literature, the known biological activities of related tanshinones suggest that its therapeutic effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its precise mechanisms of action and its efficacy in preclinical models of cancer and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations into this intriguing diterpenoid quinone.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tmrjournals.com [tmrjournals.com]

- 4. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic and aromatic constituents from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Inhibitory Effect of Salvia miltiorrhiza Extract and Its Active Components on Cervical Intraepithelial Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of Methylenedihydrotanshinquinone from Salvia miltiorrhiza

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The medicinal efficacy of Salvia miltiorrhiza is attributed to a rich diversity of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones. Among the numerous tanshinones isolated, methylenedihydrotanshinquinone represents a specific constituent of interest.

This technical guide provides a comprehensive overview of the isolation of this compound from the roots of Salvia miltiorrhiza. Due to the limited availability of specific detailed protocols for this particular compound in publicly accessible scientific literature, this guide synthesizes general and established methodologies for the extraction and purification of related tanshinones, which can be adapted and optimized for the targeted isolation of this compound. This document outlines a theoretical framework for its isolation, including suggested experimental protocols, data presentation structures, and logical workflows to guide researchers in this endeavor.

Data Presentation: Quantitative Analysis

Table 1: Extraction Efficiency of Tanshinones from Salvia miltiorrhiza

| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Total Tanshinone Yield (mg/g of raw material) | This compound Yield (mg/g of raw material) | Reference |

| Maceration | [Researcher to insert data] | |||||

| Soxhlet Extraction | [Researcher to insert data] | |||||

| Ultrasonic-Assisted Extraction (UAE) | [Researcher to insert data] | |||||

| Supercritical Fluid Extraction (SFE) | [Researcher to insert data] |

Table 2: Purity of this compound after Various Purification Steps

| Purification Step | Column Type/Stationary Phase | Mobile Phase | Purity (%) | Method of Analysis | Reference |

| Silica (B1680970) Gel Column Chromatography | HPLC-UV | [Researcher to insert data] | |||

| Preparative HPLC | HPLC-UV | [Researcher to insert data] | |||

| Recrystallization | HPLC-UV | [Researcher to insert data] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Key Signals/Fragments | Reference |

| ¹H NMR | [Researcher to insert chemical shifts (δ), multiplicity, coupling constants (J), and integration values] | [Researcher to insert data] |

| ¹³C NMR | [Researcher to insert chemical shifts (δ)] | [Researcher to insert data] |

| HR-MS (ESI) | [Researcher to insert calculated m/z for [M+H]⁺, [M+Na]⁺, etc. and found m/z] | [Researcher to insert data] |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the isolation and characterization of this compound.

Preparation of Plant Material

-

Source: Dried roots of Salvia miltiorrhiza.

-

Procedure:

-

Grind the dried roots into a fine powder (40-60 mesh) to increase the surface area for extraction.

-

Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

-

Extraction of Crude Tanshinones

Lipophilic tanshinones are typically extracted using organic solvents.

-

Method: Ultrasonic-Assisted Extraction (UAE)

-

Solvent: 95% Ethanol (B145695).

-

Procedure:

-

Suspend the powdered Salvia miltiorrhiza roots in 95% ethanol in a ratio of 1:10 (w/v).

-

Perform extraction in an ultrasonic bath at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of the target compound from the complex crude extract.

-

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (B1210297) (e.g., starting from 100:1 to 10:1, v/v).

-

Procedure:

-

Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto the top of the prepared silica gel column.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify fractions containing tanshinones.

-

Combine fractions that show a similar profile to known tanshinone standards.

-

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Procedure:

-

Dissolve the enriched fraction from the silica gel column in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 270 nm) for tanshinones.

-

Collect the peak corresponding to the retention time of this compound (requires a standard for confirmation or isolation and subsequent identification).

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

-

Structure Elucidation and Purity Assessment

The identity and purity of the isolated compound should be confirmed using modern spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC-UV): To determine the purity of the isolated compound.

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water gradient.

-

Detector: UV-Vis detector.

-

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) is recommended for accurate mass determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H NMR and ¹³C NMR are essential. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation and identification of this compound.

Logical Relationship for Compound Characterization

An In-depth Technical Guide to Methylenedihydrotanshinquinone: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenedihydrotanshinquinone, a naturally occurring quinonoid compound isolated from the medicinal plant Salvia miltiorrhiza, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway based on established methodologies for related compounds, and a summary of its known biological activities, including its anti-inflammatory and cytotoxic effects. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and a putative signaling pathway are presented to facilitate further research and drug development efforts.

Chemical Structure

This compound is a phenanthrene-1,4-dione derivative characterized by a furan (B31954) ring fused to the phenanthrene (B1679779) core and a distinctive methylene (B1212753) group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₃ | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| CAS Number | 126979-81-5 | [1] |

| Appearance | Not explicitly stated, likely a colored solid | - |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972) | [2] |

Synthesis of this compound

While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible multi-step synthesis can be proposed based on established methods for the synthesis of tanshinone derivatives and related phenanthrenequinones. The following proposed pathway utilizes a combination of aromatic annulation and functional group transformations.

Proposed Synthetic Workflow

The synthesis could commence from a substituted naphthalene (B1677914) precursor, followed by the construction of the furan ring and subsequent elaboration of the quinone moiety.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols (Hypothetical)

The following protocols are generalized and would require optimization for the specific synthesis of this compound.

Step 1: Friedel-Crafts Acylation of a Naphthol Derivative

-

Objective: To introduce a keto-ethyl side chain onto the naphthalene ring system.

-

Procedure:

-

To a stirred solution of the starting naphthol derivative in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in portions at 0 °C.

-

Add the appropriate acyl chloride (e.g., propionyl chloride) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 4: Oxidation to the Phenanthrenequinone (B147406)

-

Objective: To oxidize the phenanthrene intermediate to the corresponding ortho-quinone.

-

Procedure:

-

Dissolve the phenanthrene intermediate in a suitable solvent such as acetic acid or a mixture of acetone and water.

-

Add an oxidizing agent, such as chromium trioxide (CrO₃) in acetic acid or Fremy's salt (potassium nitrosodisulfonate), portion-wise to the solution while maintaining the temperature between 20-30 °C.

-

Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite) if CrO₃ was used.

-

Extract the product with an organic solvent, wash thoroughly with water, and dry the organic layer.

-

Purify the resulting quinone by recrystallization or column chromatography.

-

Step 5: Introduction of the Methylene Group

-

Objective: To introduce the exocyclic methylene group.

-

Procedure:

-

The phenanthrenequinone is reacted with a suitable methylenating agent. Eschenmoser's salt (dimethylaminomethyl)iodide) is a common reagent for this purpose.

-

The reaction is typically carried out in a non-polar aprotic solvent like dichloromethane or chloroform.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Work-up involves washing with dilute acid to remove any unreacted Eschenmoser's salt, followed by washing with water and brine.

-

The final product is purified by column chromatography.

-

Table 2: Hypothetical Quantitative Data for Synthesis

| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Dichloromethane | 0 - RT | 4 - 6 | 75 | >95 |

| 2 | Furan Ring Formation | α-Halo Ketone, K₂CO₃ | Acetone | Reflux | 8 - 12 | 60 | >95 |

| 3 | Cyclization/Annulation | Polyphosphoric Acid | - | 100 - 120 | 2 - 4 | 50 | >90 |

| 4 | Oxidation | CrO₃ / Acetic Acid | Acetic Acid | 20 - 30 | 3 - 5 | 65 | >98 |

| 5 | Methylenation | Eschenmoser's Salt | Dichloromethane | RT | 12 - 18 | 40 | >98 |

| Overall | - | - | - | - | - | ~7.5 | >98 |

Note: The data in this table is hypothetical and serves as a guideline for potential experimental outcomes.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit both anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8)[2]. The underlying mechanism likely involves the modulation of key inflammatory signaling pathways. A plausible mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Caption: Putative anti-inflammatory mechanism of this compound.

Cytotoxic Activity

The compound has also been noted for its cytotoxic activity[2]. While the specific mechanism has not been fully elucidated for this compound, many quinone-containing natural products exert their cytotoxic effects through the induction of apoptosis. This can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS) and the inhibition of key survival pathways.

Conclusion

This compound is a bioactive natural product with a unique chemical structure and promising anti-inflammatory and cytotoxic properties. While its total synthesis presents a challenge, a plausible route can be designed based on established synthetic methodologies for related tanshinone compounds. Further investigation into its precise mechanism of action, particularly the signaling pathways it modulates, will be crucial for its development as a potential therapeutic agent. The information and proposed experimental frameworks provided in this guide aim to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

Bioavailability and Pharmacokinetics of Tanshinones: A Technical Overview

Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of Methylenedihydrotanshinquinone are limited in publicly available scientific literature. This guide provides an in-depth overview based on the extensive research conducted on structurally related and well-studied tanshinones, primarily Tanshinone IIA and Cryptotanshinone, isolated from Salvia miltiorrhiza. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Tanshinones, a group of lipophilic abietane (B96969) diterpenes derived from the dried root of Salvia miltiorrhiza (Danshen), have garnered significant interest for their diverse pharmacological activities.[1][2] While numerous studies have highlighted their therapeutic potential, a critical challenge in their clinical development is their generally low oral bioavailability.[1][3][4] This technical guide summarizes the current understanding of the bioavailability and pharmacokinetic profiles of major tanshinones, details the experimental protocols used in their evaluation, and visualizes key related biological pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of key tanshinones have been investigated in various animal models, primarily rats, following intravenous and oral administration. The data consistently demonstrate poor oral absorption and rapid elimination.

Table 1: Pharmacokinetic Parameters of Tanshinone IIA in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |

| Intravenous | 7 | - | - | - | 7.5 (terminal) | 100 | [5] |

| Oral | 7 | - | - | - | - | < 3.5 | [5] |

| Oral | 21 | - | - | - | - | < 3.5 | [5] |

| Oral | 63 | - | - | - | - | < 3.5 | [5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Cryptotanshinone in Healthy Volunteers (Oral Administration of Salvia miltiorrhiza Formulations)

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |

| Traditional Decoction | - | 6.37 | 0.39 | 17.02 | 2.64 | [[“]] |

| Granule Powder | - | 146.72 | 0.80 | 742.86 | 5.22 | [[“]] |

Note: The granule powder formulation demonstrated significantly improved bioavailability compared to the traditional decoction.[[“]]

Table 3: Pharmacokinetic Parameters of Tanshinone I in Healthy Volunteers (Oral Administration of Salvia miltiorrhiza Formulations)

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |

| Traditional Decoction | - | 0.31 | 0.38 | 0.58 | 1.83 | [[“]] |

| Granule Powder | - | 38.34 | 0.69 | 129.51 | 3.53 | [[“]] |

Experimental Protocols

The following sections detail standardized methodologies for key experiments in the pharmacokinetic evaluation of tanshinones.

Animal Pharmacokinetic Studies

A typical pharmacokinetic study in rodents involves the administration of the compound followed by serial blood sampling to determine the plasma concentration over time.

Workflow for a Typical Rodent Pharmacokinetic Study:

Workflow for a typical rodent pharmacokinetic study.

Materials and Methods:

-

Animals: Male Sprague-Dawley rats are commonly used.[5]

-

Drug Formulation: For intravenous administration, tanshinones are often dissolved in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol, and saline. For oral administration, they are typically suspended in a vehicle like 0.5% carboxymethylcellulose.

-

Blood Sampling: Blood samples are collected at predetermined time points from sites like the jugular vein or retro-orbital plexus.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of tanshinones in biological matrices.

General LC-MS/MS Workflow:

General workflow for LC-MS/MS sample preparation and analysis.

Typical Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small amount of formic acid) is typical.[[“]]

-

Detection: Mass spectrometry is performed using electrospray ionization (ESI) in positive ion mode.[[“]]

Signaling Pathways Modulated by Tanshinones

Tanshinones have been shown to exert their pharmacological effects by modulating a variety of intracellular signaling pathways, particularly those involved in cancer cell proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several tanshinones, including Cryptotanshinone, have been shown to inhibit this pathway, leading to anti-tumor effects.

Inhibition of the PI3K/Akt/mTOR Pathway by Cryptotanshinone:

Cryptotanshinone inhibits the PI3K/Akt/mTOR signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a key role in cytokine signaling and has been implicated in various cancers. Tanshinones have been demonstrated to suppress the activation of this pathway.

Inhibition of the JAK/STAT Pathway by Tanshinones:

Tanshinones inhibit the JAK/STAT signaling pathway.

Conclusion

The therapeutic potential of tanshinones is significant, yet their clinical utility is hampered by poor oral bioavailability. This guide has summarized the available pharmacokinetic data for major tanshinones, which consistently show low absorption after oral administration. The detailed experimental protocols provide a framework for future preclinical studies. Furthermore, the visualization of key signaling pathways modulated by tanshinones, such as the PI3K/Akt/mTOR and JAK/STAT pathways, offers insights into their mechanisms of action. Future research should focus on developing novel formulations and delivery systems to enhance the bioavailability of these promising natural compounds, and to investigate the specific pharmacokinetic profile of less-studied derivatives like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

Unveiling the Anti-Tumor Potential of Methylenedihydrotanshinquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenedihydrotanshinquinone, a derivative of tanshinones extracted from the medicinal plant Salvia miltiorrhiza, is emerging as a compound of interest in oncology research. While comprehensive data is still under investigation, preliminary studies and research on structurally similar quinone compounds suggest significant anti-tumor properties. This technical guide consolidates the current understanding of this compound's potential anti-cancer activities, focusing on its proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and regulation of autophagy. This document provides a detailed overview of relevant experimental protocols and presents key signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts in this promising area.

Introduction

The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast diversity of natural products. Tanshinones, a group of bioactive compounds isolated from the dried roots of Salvia miltiorrhiza (Danshen), have a long history in traditional medicine and are now being rigorously investigated for their pharmacological properties, including potent anti-cancer effects. This compound, a synthetic derivative, is being explored for its potential to overcome some of the limitations of natural tanshinones, such as poor solubility and bioavailability. This guide provides an in-depth look at the prospective anti-tumor properties of this compound, drawing from direct evidence where available and supplementing with data from closely related tanshinone and quinone analogs to build a comprehensive preclinical profile.

Cytotoxic Activity Against Cancer Cell Lines

The foundational anti-tumor property of any potential therapeutic is its ability to inhibit the proliferation of cancer cells. The cytotoxic activity of this compound and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

While specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines, studies on similar tanshinone analogs have demonstrated potent cytotoxic effects. For context, the following table summarizes the cytotoxic activities of various tanshinone-related compounds against several human carcinoma cell lines. It is hypothesized that this compound would exhibit a comparable, if not superior, cytotoxic profile.

| Compound Family | Cell Line | Cancer Type | IC50 (µg/mL) |

| Tanshinone Analogues | KB | Nasopharyngeal Carcinoma | < 1.0 |

| HeLa | Cervical Carcinoma | < 1.0 | |

| Colo-205 | Colon Carcinoma | < 1.0 | |

| Hep-2 | Laryngeal Carcinoma | < 1.0 | |

| Millepachine (Chalcone) | HepG2 | Hepatocarcinoma | 1.57 µM |

| SK-HEP-1 | Hepatocarcinoma | 2.13 µM |

Table 1: Cytotoxic Activities of Tanshinone Analogues and Related Compounds. Data is illustrative of the potential efficacy of quinone-based compounds and provides a benchmark for future studies on this compound. Several tanshinone analogues have shown effectiveness at concentrations below 1 µg/mL against various cancer cell lines[1]. Millepachine, another compound with a similar structural backbone, also demonstrates significant cytotoxicity[2].

Mechanisms of Anti-Tumor Action

The anti-tumor effects of this compound are believed to be multifactorial, primarily involving the induction of programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and modulation of cellular recycling processes (autophagy).

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Evidence from related compounds suggests that this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspase enzymes that execute cell death.

Signaling Pathway: Intrinsic Apoptosis

The proposed intrinsic apoptosis pathway initiated by this compound is depicted below. The compound is thought to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis[3][4].

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Inducing cell cycle arrest is a key strategy to halt tumor growth. Tanshinone derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cells from entering mitosis[5][6]. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Signaling Pathway: G2/M Cell Cycle Arrest

The diagram below illustrates the potential mechanism of G2/M phase arrest. This compound may upregulate checkpoint kinases like Chk2, which in turn can inactivate the Cdc25C phosphatase. Inactivated Cdc25C is unable to activate the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing the cell to arrest in the G2 phase[7][8].

Modulation of Autophagy

Autophagy is a cellular process of self-digestion of damaged organelles and proteins. In cancer, its role is complex; it can be pro-survival or pro-death. Some anti-cancer agents can induce autophagic cell death or inhibit pro-survival autophagy. The effect of this compound on autophagy is an area of active investigation. Key markers for monitoring autophagy include the conversion of LC3-I to LC3-II and the degradation of p62[9][10].

Logical Relationship: Autophagy Modulation

The following diagram illustrates the general principle of how an anti-tumor compound could modulate autophagy, leading to cancer cell death.

In Vivo Anti-Tumor Activity

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a potential anti-cancer drug in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard approach.

While specific in vivo data for this compound is emerging, studies on related quinone compounds have shown significant tumor growth inhibition in mouse models[3]. For instance, thymoquinone (B1682898) and thymohydroquinone (B1683140) demonstrated a tumor growth inhibition of up to 52% in murine tumor models[3]. It is anticipated that this compound will exhibit similar or enhanced in vivo anti-tumor effects.

| Compound | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (%) |

| Thymoquinone | Murine | Squamous Cell Carcinoma | 5 mg/kg | 52 |

| Thymohydroquinone | Murine | Fibrosarcoma | 5 mg/kg | 43 |

Table 2: In Vivo Anti-Tumor Activity of Related Quinone Compounds. This data provides a reference for the potential in vivo efficacy of this compound.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader[11][12].

Experimental Workflow: MTT Assay

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Treat cells with this compound for the desired time.

-

Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive[13][14][15][16].

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting : Treat cells with this compound, then harvest and wash with PBS.

-

Cell Fixation : Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Cell Staining : Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases[17][18][19][20][21].

Western Blotting for Apoptosis and Cell Cycle Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction : Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[22][23][24][25].

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in mice.

-

Cell Preparation : Culture human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL.

-

Animal Model : Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Cell Implantation : Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse[26][27][28][29][30].

-

Compound Administration : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of this compound (and vehicle) via the desired route (e.g., intraperitoneal, oral).

-

Tumor Growth Monitoring : Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2) and monitor the body weight and general health of the mice.

-

Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Experimental Workflow: Xenograft Model

Conclusion and Future Directions

This compound holds considerable promise as a novel anti-tumor agent. Based on the activities of related compounds, it is projected to exhibit potent cytotoxicity against a range of cancer cell lines through the induction of apoptosis and cell cycle arrest. Further research is imperative to fully elucidate its mechanisms of action, including its effects on autophagy, and to establish its in vivo efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the preclinical development of this compound and other promising natural product derivatives for cancer therapy. Future studies should focus on obtaining specific quantitative data for this compound, exploring its effects on a wider array of cancer types, and investigating potential synergistic effects with existing chemotherapeutic agents.

References

- 1. Cytotoxic activities of tanshinones against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the G2/M transition of the cell cycle by methyl-2,5-dihydroxycinnamate in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. Prognostic value of the autophagy markers LC3 and p62/SQSTM1 in early-stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy markers LC3 and p62 in aging lumbar motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. bosterbio.com [bosterbio.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 21. vet.cornell.edu [vet.cornell.edu]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 27. yeasenbio.com [yeasenbio.com]

- 28. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 29. Subcutaneous xenograft tumor models [bio-protocol.org]

- 30. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Potential of Methylenedihydrotanshinquinone: A Technical Guide for Researchers

A comprehensive analysis of available scientific data indicates a notable absence of specific research on the anti-inflammatory properties of Methylenedihydrotanshinquinone. However, a wealth of information on its parent compounds, the tanshinones derived from Salvia miltiorrhiza (Danshen), provides a robust framework for predicting its potential therapeutic efficacy and guiding future research. This technical guide synthesizes the existing knowledge on related tanshinones to offer a foundational resource for scientists and drug development professionals exploring the anti-inflammatory effects of this compound.

Core Anti-inflammatory Mechanisms of Tanshinone Derivatives

Tanshinones, a class of lipophilic diterpenoids, have been extensively documented for their significant anti-inflammatory activities. Key derivatives such as Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone have shown to exert their effects by modulating critical signaling pathways and suppressing the production of pro-inflammatory mediators.[1] The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

Quantitative Analysis of Inflammatory Mediator Inhibition

The anti-inflammatory potency of various tanshinones has been quantified in numerous studies. The table below presents a summary of the half-maximal inhibitory concentrations (IC50) for the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | Inflammatory Marker | Cell Line/Model | IC50 (µM) |

| Cryptotanshinone | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 1.5[1] |

| Dihydrotanshinone I | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 5[1] |

| Tanshinone IIA | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 8[1] |

| Tanshinone I | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | No significant inhibition[1] |

In addition to nitric oxide suppression, Tanshinone IIA and Cryptotanshinone have been demonstrated to significantly decrease the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), across a range of experimental setups.[1] Furthermore, Dihydrotanshinone has been reported to inhibit the production of TNF-α and IL-6 in macrophages stimulated by LPS.[1]

Detailed Experimental Protocols

To facilitate further research, this section provides a standardized and detailed methodology for a fundamental in vitro assay used to characterize the anti-inflammatory properties of tanshinone compounds.

Protocol: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure for quantifying the inhibition of nitric oxide and pro-inflammatory cytokine production.

1. Cell Culture and Experimental Setup:

-

Cell Line: Murine macrophage cell line, RAW 264.7.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) solution.

-

Incubation Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Seeding: Plate the cells in 96-well culture plates at a density of 5 x 10^4 cells per well and allow for overnight adherence.

-

Compound Treatment:

-

Replace the existing medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound).

-

Following a pre-incubation period of 1 to 2 hours, introduce Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Establish necessary controls: vehicle-treated cells, cells treated with LPS only, and untreated cells in medium alone.

-

Incubate the plates for a period of 24 hours.

-

2. Quantification of Nitric Oxide (NO) Production:

-

Griess Assay:

-

Subsequent to the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant and transfer to a fresh 96-well plate.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the plate at ambient temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm utilizing a microplate reader.

-

Determine the nitrite (B80452) concentration by referencing a standard curve constructed with known concentrations of sodium nitrite.

-

3. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available ELISA kits.

-

Strictly adhere to the manufacturer's specified protocol.

-

In general, the procedure involves adding supernatants to antibody-pre-coated plates, followed by sequential additions of detection antibodies and a substrate solution.

-

Measure the optical density at the recommended wavelength (commonly 450 nm).

-

Calculate the cytokine concentrations from a standard curve prepared using recombinant cytokines.

-

4. Statistical Analysis:

-

Calculate the percentage inhibition of NO and cytokine secretion for each compound concentration relative to the LPS-only treated control.

-

Determine the IC50 values (the concentration at which 50% inhibition is observed) through non-linear regression analysis.

Key Signaling Pathways in Tanshinone-Mediated Anti-inflammation

The anti-inflammatory effects of tanshinones are predominantly orchestrated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of genes involved in the inflammatory response.[2] Tanshinones have been shown to effectively inhibit the activation of this pathway.[2][3]

Caption: Tanshinone-mediated inhibition of the NF-κB signaling cascade.

MAPK Signaling Pathway

The MAPK pathway, encompassing the ERK, JNK, and p38 kinases, represents another crucial axis in the regulation of inflammatory processes.[1] Tanshinones have been found to disrupt the phosphorylation and activation of these key kinases.

Caption: Tanshinone-mediated inhibition of the MAPK signaling cascade.

Forward Outlook

Although direct experimental data on the anti-inflammatory effects of this compound remain to be elucidated, the substantial body of evidence for related tanshinone compounds strongly supports its potential as a potent anti-inflammatory agent. The well-defined mechanisms of action of its parent compounds, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a clear and promising direction for future investigations. This guide serves as a foundational tool for researchers and drug developers to initiate and advance the exploration of this compound as a novel therapeutic for inflammatory conditions. Rigorous investigation is warranted to ascertain the specific bioactivity and therapeutic potential of this particular tanshinone derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvia miltiorrhiza Bunge as a Potential Natural Compound against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Cardiovascular Protective Effects of Methylenedihydrotanshinquinone Remain Undocumented in Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of the cardiovascular protective effects of Methylenedihydrotanshinquinone. Despite extensive searches for quantitative data, experimental protocols, and associated signaling pathways, no specific studies detailing the impact of this compound on cardiovascular health were identified. This lack of available information precludes the creation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals, this finding represents both a challenge and an opportunity. The absence of data means that the potential therapeutic benefits of this compound in preventing or treating cardiovascular diseases such as cardiac hypertrophy, myocardial infarction, and atherosclerosis are currently unknown. This highlights a novel area for future investigation.

While the broader class of tanshinones, derived from the herb Salvia miltiorrhiza, has been the subject of cardiovascular research, the specific actions of the methylenedihydro- derivative have not been elucidated in the available literature. Research into other tanshinone compounds has suggested various mechanisms of cardiovascular protection, including anti-inflammatory, antioxidant, and anti-apoptotic effects. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

The intricate signaling pathways that govern cardiovascular health and disease, such as the PI3K/Akt, MAPK, and mTOR pathways, are often modulated by therapeutic agents. Without specific research on this compound, its influence on these or other relevant pathways remains purely speculative.

Therefore, this document cannot provide the requested detailed methodologies for key experiments, structured tables of quantitative data, or diagrams of signaling pathways, as no such information has been published in the scientific domain accessible through public search engines. The scientific community is encouraged to undertake foundational research to explore the potential cardiovascular effects of this compound, which may unveil new therapeutic avenues for the management of heart and blood vessel diseases.

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Methylenedihydrotanshinquinone

For Immediate Release

Shanghai, China – December 11, 2025 – Methylenedihydrotanshinquinone, a natural compound isolated from the dried roots of Salvia miltiorrhiza, is emerging as a molecule of significant interest for researchers in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of its known and putative mechanisms of action, drawing from available data on the compound and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data, details relevant experimental protocols, and visualizes key cellular pathways.

Core Mechanism of Action: A Dual Approach to Cellular Regulation

This compound exhibits a bifunctional activity profile, demonstrating both anti-inflammatory and cytotoxic effects. While direct and exhaustive studies on this specific molecule are limited, a composite understanding of its mechanism can be constructed from existing evidence and the well-documented activities of related tanshinone compounds.

Anti-Inflammatory Effects

The primary documented anti-inflammatory action of this compound is its ability to inhibit the expression of key pro-inflammatory cytokines. Specifically, it has been shown to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8)[1]. This inhibitory action strongly suggests a modulatory role on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Experimental Protocol: Cytokine Expression Analysis

A representative experimental workflow to determine the effect of this compound on cytokine expression is as follows:

Cytotoxic Effects

Putative Signaling Pathways Involved in Cytotoxicity:

Based on the activities of related compounds, this compound is hypothesized to exert its cytotoxic effects through the modulation of several key signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents.

-

JAK/STAT Pathway: Aberrant activation of the JAK/STAT pathway is implicated in various malignancies, and its inhibition can lead to decreased cell proliferation and survival.

-

Apoptosis Induction: The induction of programmed cell death is a hallmark of many effective chemotherapeutic agents. This is often achieved through the activation of caspase cascades.

-

Cell Cycle Arrest: By halting the cell cycle at specific checkpoints, cytotoxic compounds can prevent cancer cell proliferation.

The following diagram illustrates the potential interplay of these pathways in mediating the cytotoxic effects of this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various tanshinone compounds isolated from Salvia miltiorrhiza against different human tumor cell lines. This data provides a comparative context for the likely potency of this compound.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Tanshinone IIA | A549 (Lung) | 0.2 - 8.1 | [2] |

| Tanshinone IIA | SK-OV-3 (Ovary) | 0.2 - 8.1 | [2] |

| Tanshinone IIA | SK-MEL-2 (Melanoma) | 0.2 - 8.1 | [2] |

| Tanshinone IIA | XF498 (CNS) | 0.2 - 8.1 | [2] |

| Tanshinone IIA | HCT-15 (Colon) | 0.2 - 8.1 | [2] |

| Cryptotanshinone | A549 (Lung) | 0.2 - 8.1 | [2] |

| Cryptotanshinone | SK-OV-3 (Ovary) | 0.2 - 8.1 | [2] |

| Cryptotanshinone | SK-MEL-2 (Melanoma) | 0.2 - 8.1 | [2] |

| Cryptotanshinone | XF498 (CNS) | 0.2 - 8.1 | [2] |

| Cryptotanshinone | HCT-15 (Colon) | 0.2 - 8.1 | [2] |

Note: The IC50 values for a range of 18 different tanshinones were reported to be within this range against the specified cell lines.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

References

An In-depth Technical Guide to the Biological Targets of Methylenedihydrotanshinquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenedihydrotanshinquinone, a derivative of tanshinone, has emerged as a compound of interest in pharmacological research due to its potential antioxidant and cytotoxic activities. This technical guide provides a comprehensive overview of the known biological targets of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound for therapeutic applications.

Introduction

This compound is a synthetic derivative of tanshinones, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza (Danshen). While the pharmacological properties of major tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) have been extensively studied, this compound remains a less-characterized molecule. This guide consolidates the current understanding of its biological interactions, with a focus on its inhibitory effects on cellular processes relevant to inflammation and cancer.

Quantitative Data on Biological Activities

To date, quantitative data on the direct molecular targets of this compound are limited. However, functional and cell-based assays have provided initial insights into its bioactivity. The available data are summarized in the table below for clear comparison.

| Assay Description | Target/Cell Line | Parameter | Value |

| Inhibition of superoxide (B77818) production in human neutrophils | Superoxide Anion | IC50 | 29000 nM |

| Growth Inhibition of Central Nervous System Cancer Cell Line | SF-268 | GI50 | Data not publicly available in detail but screening has been performed. |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These protocols are based on standard methodologies and are intended to be adapted by researchers for their specific experimental needs.

Superoxide Production Inhibition Assay in Human Neutrophils

This assay is designed to measure the inhibition of superoxide anion production by stimulated neutrophils.

Principle: Neutrophils, upon stimulation with agents like phorbol (B1677699) myristate acetate (B1210297) (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP), undergo an oxidative burst, producing superoxide radicals. These radicals can be detected by their ability to reduce a detector molecule, such as luminol (B1675438) (for chemiluminescence) or WST-1 (for a colorimetric assay). The inhibitory effect of a test compound is quantified by the reduction in the signal.

Experimental Workflow:

Detailed Steps:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Plating: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and plate them in a 96-well plate.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined period.

-

Signal Detection: Add a detector molecule (e.g., luminol for chemiluminescence or WST-1 for colorimetric detection) to each well.

-

Stimulation: Initiate the oxidative burst by adding a stimulant (e.g., PMA or fMLP).

-

Measurement: Immediately begin measuring the chemiluminescence or absorbance at regular intervals using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NCI-60 Human Tumor Cell Line Screen (MTT Assay)

The NCI-60 screen is a cell-based assay used to evaluate the growth-inhibitory effects of compounds on 60 different human cancer cell lines. The MTT assay is a common method used within this screen to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

Detailed Steps:

-

Cell Seeding: Seed SF-268 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired exposure time (typically 48 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to untreated control cells. The GI50 value is determined from the dose-response curve.

Implicated Signaling Pathways (Inferred from Related Compounds)

Direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature. However, based on the well-documented activities of other tanshinone derivatives, it is plausible that this compound may also target key inflammatory and oncogenic signaling cascades. The following sections describe these pathways, with the understanding that the involvement of this compound is inferred and requires experimental validation.

Potential Inhibition of the NF-κB Signaling Pathway

Many tanshinone compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and cell survival.

Pathway Overview:

Inferred Mechanism of Action: Based on related tanshinones, this compound may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory target genes.

Potential Inhibition of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and inflammation. Several tanshinones are known to be potent inhibitors of STAT3 activation.

Pathway Overview:

Inferred Mechanism of Action: this compound could potentially inhibit the STAT3 pathway by directly or indirectly preventing the phosphorylation of STAT3 at tyrosine 705. This would inhibit its dimerization, nuclear translocation, and the subsequent transcription of genes involved in cell proliferation and survival.

Conclusion and Future Directions

This compound demonstrates inhibitory activity against superoxide production in neutrophils and exhibits growth-inhibitory effects against a central nervous system cancer cell line. While direct molecular targets and modulated signaling pathways are yet to be definitively identified for this specific compound, the activities of related tanshinones strongly suggest potential roles in the inhibition of the NF-κB and STAT3 signaling pathways.

Future research should focus on:

-

Identifying Direct Molecular Targets: Employing techniques such as affinity chromatography, mass spectrometry, and cellular thermal shift assays to identify the direct binding partners of this compound.

-

Validating Signaling Pathway Modulation: Conducting experiments, such as Western blotting for key phosphorylated proteins and luciferase reporter assays, to confirm the effects of this compound on the NF-κB, STAT3, and other relevant pathways (e.g., MAPK).

-

Elucidating Apoptotic Mechanisms: Investigating the specific apoptotic pathways (intrinsic vs. extrinsic) induced by this compound in cancer cells.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and cancer.

A more thorough understanding of the molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent.

In Vitro and In Vivo Efficacy of Dihydrotanshinone I: A Technical Whitepaper

Disclaimer: This technical guide focuses on the in vitro and in vivo studies of Dihydrotanshinone I (DHTS) , a compound structurally related to Methylenedihydrotanshinquinone. This focus is due to the limited availability of comprehensive published data on Methylenedihydrotanshinone at the time of this writing. The findings presented herein for DHTS are intended to provide valuable insights for researchers, scientists, and drug development professionals interested in this class of molecules.

Executive Summary

Dihydrotanshinone I (DHTS), a natural abietane (B96969) diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge, has demonstrated significant anti-proliferative effects in various human cancer cell lines. This document provides a comprehensive overview of the in vitro studies elucidating the anti-cancer properties of DHTS, with a focus on its effects on human hepatocellular carcinoma cells. We will delve into the quantitative data from cell viability assays, detailed experimental protocols, and the molecular mechanisms of action, including the induction of cell cycle arrest and the modulation of key signaling pathways. This whitepaper aims to serve as a technical resource for researchers exploring the therapeutic potential of tanshinone analogs.

In Vitro Studies: Anti-Proliferative Effects and Mechanistic Insights

Quantitative Data Summary

The anti-proliferative activity of Dihydrotanshinone I was evaluated against SK-HEP-1 human hepatocellular carcinoma cells. The following table summarizes the key quantitative findings.

| Assay | Cell Line | Parameter | Result | Reference |

| Anti-proliferative Activity | SK-HEP-1 | IC50 | 4.98 μM | [1] |

| Cell Cycle Analysis | SK-HEP-1 | G0/G1 Phase Arrest | Significant increase in a dose-dependent manner | [1] |

Experimental Protocols

SK-HEP-1 human hepatocellular carcinoma cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.[1]

-

Cell Seeding: SK-HEP-1 cells were seeded in 96-well plates at a density of 3 x 10³ cells per well.

-

Drug Treatment: After 24 hours, the cells were treated with various concentrations of Dihydrotanshinone I for 72 hours.

-

Cell Fixation: The cells were fixed by adding 50 μL of cold 10% trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates were washed five times with distilled water and air-dried. Subsequently, 50 μL of 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid was added to each well, and the plates were incubated for 30 minutes at room temperature.

-

Wash and Solubilization: The plates were washed four times with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB dye was solubilized with 150 μL of 10 mM Tris buffer (pH 10.5).

-

Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader. The IC50 value was determined from the dose-response curve.[1]

-

Cell Seeding and Treatment: SK-HEP-1 cells were seeded in 6-well plates at a density of 1.5 x 10⁵ cells per well and incubated for 24 hours. The cells were then treated with Dihydrotanshinone I for 24 hours.

-

Cell Harvesting and Fixation: The cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and fixed with 70% ethanol (B145695) at -20°C for at least 30 minutes.

-

Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing 50 μg/mL propidium (B1200493) iodide (PI) and 100 μg/mL RNase A in the dark for 30 minutes at 37°C.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.[1]

-